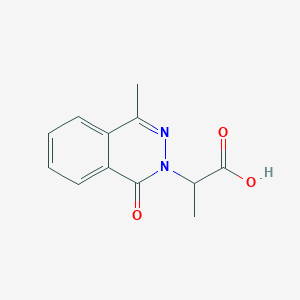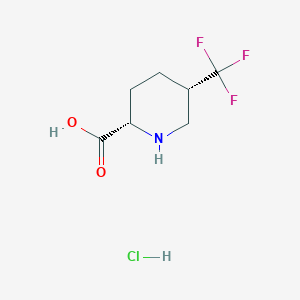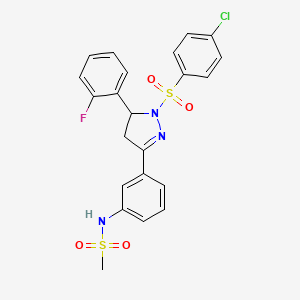
2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 . It is also known by other synonyms such as 2-(4-methyl-1-oxophthalazin-2-yl)propanoic acid and 2(1H)-Phthalazineacetic acid, α,4-dimethyl-1-oxo- .
Molecular Structure Analysis
The molecular structure of this compound consists of a phthalazine ring, which is a bicyclic compound made up of two fused benzene and pyridazine rings. Attached to this ring is a propionic acid group, which contributes to the compound’s acidic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Phthalazinone derivatives, including those related to 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid, have been explored for their potential in synthesizing novel compounds with expected biological activities. Research has demonstrated the synthesis of various phthalazinone derivatives through different chemical reactions, highlighting their versatility and potential utility in medicinal chemistry. For example, novel 4-Benzyl-1(2H)-Phthalazinone derivatives have been synthesized, indicating the potential for anticancer activity (Rayes et al., 2019).
Antimicrobial and Antibacterial Applications
Several studies have focused on the antimicrobial and antibacterial properties of phthalazinone derivatives. These compounds have been evaluated for their effectiveness against various bacteria and fungi strains, showing promise in this area. For instance, new 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives have been designed, synthesized, and shown to possess antimicrobial activity (Sridhara et al., 2010). Another study synthesized new heterocycles incorporating the phthalazine moiety, which were evaluated as antibacterial agents, further underscoring the potential of these compounds in addressing microbial resistance (Khalil et al., 2009).
Anticancer Activity
Research into the anticancer activity of phthalazinone derivatives has yielded positive results, with certain compounds showing significant in vitro cytotoxicity against various cancer cell lines. This suggests that these compounds could serve as a basis for developing new anticancer agents. For example, a study on S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives highlighted their anticancer potential, indicating that some synthesized members of this series act as active cytotoxic agents (Saad & Moustafa, 2011).
Dyeing and Textile Applications
Phthalazinone derivatives have also found applications in the textile industry, particularly in the synthesis of azodispersed dyes with antibacterial properties. These dyes not only impart color to polyester fabrics but also confer antibacterial functionality, adding value to the finished textile products (Khalil et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-9-5-3-4-6-10(9)11(15)14(13-7)8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKSXQSNUARHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2816738.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2816739.png)
![N-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2816740.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2816742.png)


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2816747.png)


![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)
